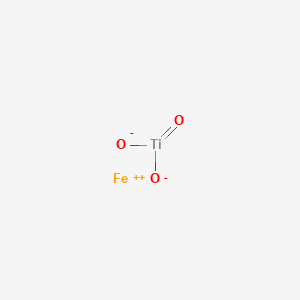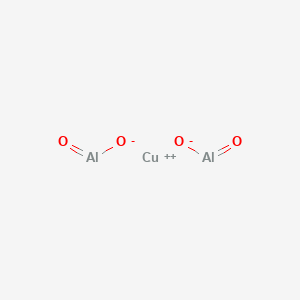
Barium copper oxide (1-1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium copper oxide (1-1) is a chemical compound composed of barium, copper, and oxygen. It is known for its unique properties, particularly in the field of superconductivity. This compound is part of the larger family of rare-earth barium copper oxides, which are renowned for their high-temperature superconducting capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium copper oxide (1-1) can be synthesized using various methods. One common approach is the solid-state reaction method, where barium oxide and copper oxide are mixed in stoichiometric ratios and heated at high temperatures (500-600°C) to form the desired compound . Another method involves the use of trifluoroacetic acid-metal-organic deposition (TFA-MOD), which is effective for preparing high-quality thin films of barium copper oxide .
Industrial Production Methods: In industrial settings, the production of barium copper oxide often involves the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the production of long lengths of the final compound at high rates .
Analyse Des Réactions Chimiques
Types of Reactions: Barium copper oxide (1-1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form different oxides, depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in reactions with barium copper oxide include oxygen, hydrogen, and various acids. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products: The major products formed from reactions involving barium copper oxide include different oxides and mixed oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Barium copper oxide (1-1) has a wide range of scientific research applications. It is extensively studied for its high-temperature superconducting properties, making it a crucial material in the development of superconducting magnets and other advanced technologies . Additionally, it is used in the field of clean energy, particularly in the development of linear generators and other energy-efficient devices . Its unique properties also make it valuable in various industrial applications, including the production of high-field coils and other advanced materials .
Mécanisme D'action
The mechanism by which barium copper oxide (1-1) exerts its effects is primarily related to its superconducting properties. The compound exhibits high-temperature superconductivity due to the formation of Cooper pairs, which enable electrons to move in sync without resistance . This property is crucial for its applications in superconducting magnets and other advanced technologies .
Comparaison Avec Des Composés Similaires
Barium copper oxide (1-1) is part of the larger family of rare-earth barium copper oxides, which includes compounds such as yttrium barium copper oxide (YBCO), lanthanum barium copper oxide (LBCO), and samarium barium copper oxide (Sm123) . Compared to these similar compounds, barium copper oxide (1-1) is unique in its specific stoichiometric ratio and the resulting properties. For example, YBCO is known for its high critical temperature and magnetic field, making it a popular choice for various applications . barium copper oxide (1-1) offers distinct advantages in terms of its specific reaction conditions and the resulting products .
Conclusion
Barium copper oxide (1-1) is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties, particularly its high-temperature superconducting capabilities, make it a crucial material for the development of advanced technologies. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore and utilize this compound in various fields.
Propriétés
IUPAC Name |
oxobarium;oxocopper |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Cu.2O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJJYPXRKFCRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cu].O=[Ba] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCuO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)








![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)


